molecular formula C10H14N2O2 B053481 (S)-2-Amino-3-(Benzylamino)Propanoic Acid CAS No. 119830-32-9

(S)-2-Amino-3-(Benzylamino)Propanoic Acid

Cat. No.: B053481
CAS No.: 119830-32-9
M. Wt: 194.23 g/mol
InChI Key: GBGMJYPWCZYLAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-3-(Benzylamino)Propanoic Acid is an amino acid derivative with a benzyl group attached to the amino group of alanine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-3-(Benzylamino)Propanoic Acid typically involves the reaction of benzylamine with an appropriate precursor, such as an alanine derivative. One common method is the reductive amination of benzylamine with pyruvic acid, followed by hydrogenation to yield the desired product .

Industrial Production Methods: Industrial production methods often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium on carbon (Pd/C) are frequently employed in the hydrogenation step to facilitate the reaction .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(Benzylamino)Propanoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group enhances its binding affinity to these targets, potentially inhibiting their activity. This compound can modulate various biochemical pathways, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Uniqueness: (S)-2-Amino-3-(Benzylamino)Propanoic Acid is unique due to the presence of both an amino group and a benzyl group, which confer distinct chemical properties and biological activities. Its chiral nature also adds to its uniqueness, making it a valuable compound in asymmetric synthesis and chiral resolution studies .

Properties

IUPAC Name

2-amino-3-(benzylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c11-9(10(13)14)7-12-6-8-4-2-1-3-5-8/h1-5,9,12H,6-7,11H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBGMJYPWCZYLAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70555936
Record name 3-(Benzylamino)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70555936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119830-32-9
Record name 3-(Benzylamino)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70555936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-Amino-3-(Benzylamino)Propanoic Acid
Reactant of Route 2
Reactant of Route 2
(S)-2-Amino-3-(Benzylamino)Propanoic Acid
Reactant of Route 3
Reactant of Route 3
(S)-2-Amino-3-(Benzylamino)Propanoic Acid
Reactant of Route 4
(S)-2-Amino-3-(Benzylamino)Propanoic Acid
Reactant of Route 5
(S)-2-Amino-3-(Benzylamino)Propanoic Acid
Reactant of Route 6
(S)-2-Amino-3-(Benzylamino)Propanoic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.